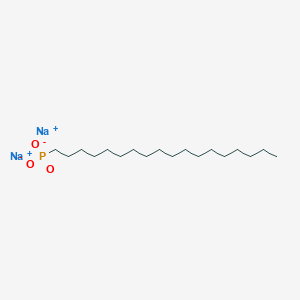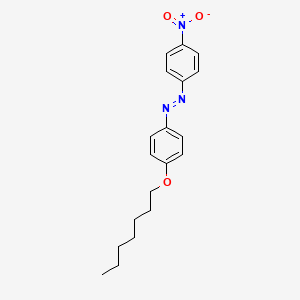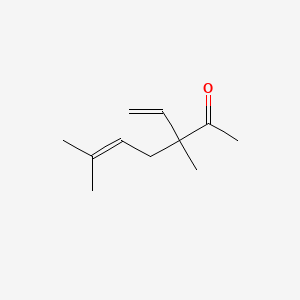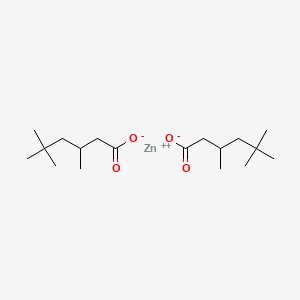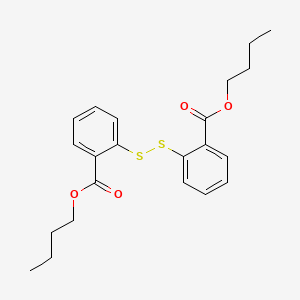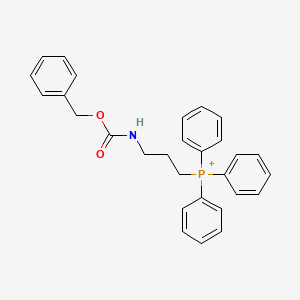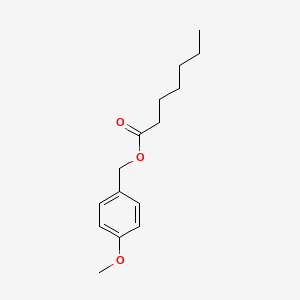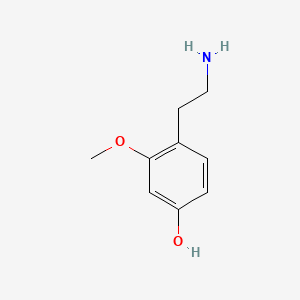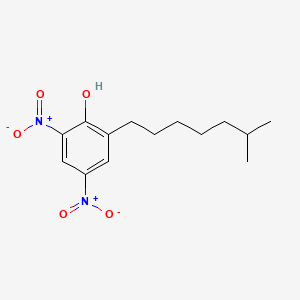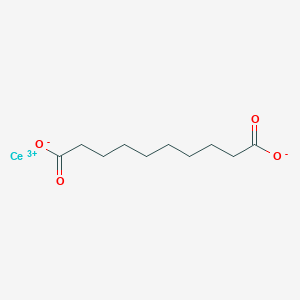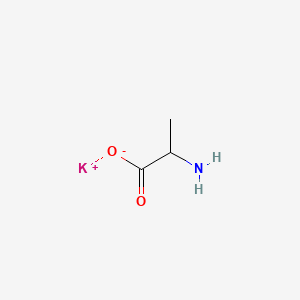
Potassium DL-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium DL-alaninate is a compound derived from alanine, an amino acid, and potassium. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound exists in different phases depending on the concentration and conditions, making it a versatile substance in various fields .
Preparation Methods
Potassium DL-alaninate can be synthesized through the reaction of alanine with potassium hydroxide. The reaction typically involves dissolving alanine in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. Industrial production methods may involve more sophisticated techniques to ensure purity and yield .
Chemical Reactions Analysis
Potassium DL-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.
Scientific Research Applications
Potassium DL-alaninate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its interactions with biological molecules and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, cosmetics, and other household products due to its surfactant properties
Mechanism of Action
The mechanism of action of potassium DL-alaninate involves its ability to interact with various molecular targets. It can form micelles in aqueous solutions, which can encapsulate other molecules. This property is particularly useful in drug delivery systems, where the compound can help transport therapeutic agents to specific targets in the body. The pathways involved include interactions with cell membranes and other biological structures .
Comparison with Similar Compounds
Potassium DL-alaninate can be compared with other similar compounds such as:
Potassium N-dodecanoyl-DL-alaninate: Similar in structure but with a longer carbon chain.
Potassium N-dodecanoyl-DL-serinate: Similar but derived from serine instead of alanine.
Disodium N-dodecanoyl-DL-aspartate: Similar but with sodium instead of potassium and derived from aspartic acid.
Potassium N-dodecanoyl-glycinate: Similar but derived from glycine
These compounds share similar surfactant properties but differ in their specific applications and effectiveness based on their molecular structure.
Properties
CAS No. |
93893-38-0 |
|---|---|
Molecular Formula |
C3H6KNO2 |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
potassium;2-aminopropanoate |
InChI |
InChI=1S/C3H7NO2.K/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
UJLZCNZPJMYEKF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



